molecular formula C9H4BrCl2N B6163271 5-bromo-1,8-dichloroisoquinoline CAS No. 1367792-54-8

5-bromo-1,8-dichloroisoquinoline

Cat. No.: B6163271
CAS No.: 1367792-54-8
M. Wt: 276.9
InChI Key:
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Description

5-bromo-1,8-dichloroisoquinoline is an organic compound belonging to the class of isoquinoline derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,8-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of N-bromosuccinimide as the brominating agent and concentrated sulfuric acid as the solvent. The reaction is carried out at low temperatures to ensure selective bromination and chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,8-dichloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while oxidation reactions can produce isoquinoline N-oxides .

Scientific Research Applications

5-bromo-1,8-dichloroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-1,8-dichloroisoquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,3-dichloroisoquinoline: This compound has similar structural features but differs in the position of the bromine and chlorine atoms.

    5-fluoro-1-phenylisoquinoline: A fluorinated derivative with distinct electronic properties.

Uniqueness

5-bromo-1,8-dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-1,8-dichloroisoquinoline can be achieved through a multi-step process involving the conversion of commercially available starting materials into the target compound.", "Starting Materials": [ "2,3-dichloroaniline", "2-bromo-1-chloroethane", "sodium hydroxide", "sodium bicarbonate", "sodium iodide", "copper(I) iodide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium hydroxide", "isoquinoline" ], "Reaction": [ "Step 1: Nitration of isoquinoline with nitric acid and sulfuric acid to form 5-nitroisoquinoline.", "Step 2: Reduction of 5-nitroisoquinoline with iron and hydrochloric acid to form 5-aminoisoquinoline.", "Step 3: Diazotization of 5-aminoisoquinoline with sodium nitrite and hydrochloric acid to form 5-diazoisoquinoline.", "Step 4: Reaction of 5-diazoisoquinoline with 2,3-dichloroaniline in the presence of copper(I) iodide and acetic acid to form 5-chloro-1,8-dichloroisoquinoline.", "Step 5: Bromination of 5-chloro-1,8-dichloroisoquinoline with bromine and sodium hydroxide to form 5-bromo-1,8-dichloroisoquinoline." ] }

CAS No.

1367792-54-8

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.9

Purity

95

Origin of Product

United States

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